molecular formula C18H20N2O3 B5037022 N-[1-(3-isoxazolyl)ethyl]-N,3,6,7-tetramethyl-1-benzofuran-2-carboxamide

N-[1-(3-isoxazolyl)ethyl]-N,3,6,7-tetramethyl-1-benzofuran-2-carboxamide

Cat. No. B5037022
M. Wt: 312.4 g/mol
InChI Key: VCEBMVZKQCZQGT-UHFFFAOYSA-N
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Description

Isoxazole is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom . It’s an electron-rich azole, and the isoxazolyl group is the univalent functional group derived from isoxazole . Isoxazole rings are found in some natural products and many commercially available drugs .


Synthesis Analysis

Isoxazole can be synthesized via a variety of methods. Examples include a 1,3-dipolar cycloaddition of nitrile oxides with alkynes, or the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .


Molecular Structure Analysis

The isoxazole ring is an electron-rich azole with an oxygen atom next to the nitrogen . This structure contributes to the reactivity and properties of compounds containing this ring.


Chemical Reactions Analysis

Due to the weak N-O bond, the isoxazole ring tends to collapse under UV irradiation, rearranging to oxazole through an azirine intermediate . The azirine intermediate can react with nucleophiles, especially carboxylic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, isoxazole itself has a molecular weight of 69.06202 g/mol, a density of 1.075 g/ml, and a boiling point of 95 °C .

Mechanism of Action

The mechanism of action of isoxazole-based compounds can vary widely depending on the specific compound and its biological target. For example, some isoxazole-based compounds are non-competitive antagonists of the gamma-aminobutyric acid (GABA)-gated chloride channel, selective for mites .

Safety and Hazards

The safety and hazards associated with a specific compound depend on its structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions for research on isoxazole-based compounds are vast, given their presence in many commercially available drugs and natural products . They could be explored for new drug discovery, synthesis methods, and more.

properties

IUPAC Name

N,3,6,7-tetramethyl-N-[1-(1,2-oxazol-3-yl)ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-10-6-7-14-12(3)17(23-16(14)11(10)2)18(21)20(5)13(4)15-8-9-22-19-15/h6-9,13H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCEBMVZKQCZQGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=C(O2)C(=O)N(C)C(C)C3=NOC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3-isoxazolyl)ethyl]-N,3,6,7-tetramethyl-1-benzofuran-2-carboxamide

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